

4-Chloro-5-methylquinazoline CAS number

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Compound of Interest

Compound Name: 4-Chloro-5-methylquinazoline

CAS No.: 90272-82-5

Cat. No.: B1355251

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Technical Monograph: **4-Chloro-5-methylquinazoline**

Part 1: Executive Summary

4-Chloro-5-methylquinazoline (CAS: 90272-82-5) is a specialized heterocyclic building block critical to the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1] As a 4-haloquinazoline, it serves as a highly reactive electrophile in nucleophilic aromatic substitution (

) reactions, allowing for the rapid diversification of the quinazoline scaffold at the C4 position.[1] The presence of the methyl group at the C5 position—peri to the reactive center—imparts unique steric and electronic properties that influence both the chemical reactivity of the core and the binding selectivity of derived inhibitors in ATP-binding pockets.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, reactivity profile, handling protocols, and applications in medicinal chemistry.[1]

Part 2: Chemical Identity & Physical Properties

The following data establishes the baseline identity for **4-Chloro-5-methylquinazoline**. Researchers should verify these parameters upon receipt of material to ensure purity and identity.

Parameter	Specification
CAS Number	90272-82-5
IUPAC Name	4-Chloro-5-methylquinazoline
Molecular Formula	
Molecular Weight	178.62 g/mol
Structure	Bicyclic heteroaromatic (Benzene fused to Pyrimidine)
Physical State	Solid (Off-white to yellow crystalline powder)
Solubility	Soluble in DCM, Chloroform, DMSO; hydrolyzes in water
Storage	Inert atmosphere (/Ar), -20°C, moisture-sensitive
SMILES	<chem>Cc1cccc2ncn(Cl)c12</chem> (Isomeric representation)

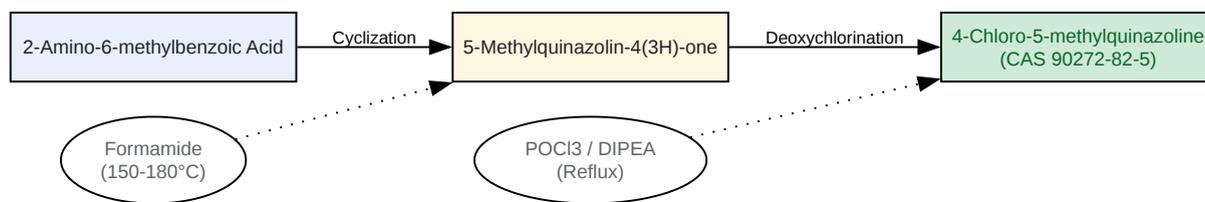
Part 3: Synthetic Pathways & Manufacturing

The synthesis of **4-Chloro-5-methylquinazoline** is a two-stage process starting from substituted anthranilic acid derivatives.^[1] The 5-methyl substitution pattern dictates the use of 2-amino-6-methylbenzoic acid as the starting material.^[1]

Synthesis Workflow

- Cyclization (Niementowski Reaction variant): Condensation of 2-amino-6-methylbenzoic acid with formamide (or formamidinium acetate) yields the intermediate 5-methylquinazolin-4(3H)-one.^[1]
- Chlorination: Deoxychlorination of the tautomeric hydroxyl group (lactam form) using phosphorus oxychloride () or thionyl chloride ().^[1]

Reaction Schematic (DOT Visualization)



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Figure 1: Synthetic route from anthranilic acid precursor to the final chloro-heterocycle.[1][2]

Part 4: Reactivity Profile & Mechanism

The utility of **4-Chloro-5-methylquinazoline** lies in the lability of the C4-chlorine atom.[1] The pyrimidine ring is electron-deficient, activating the C4 position toward nucleophilic attack.[1]

Nucleophilic Aromatic Substitution ()

The primary reaction involves the displacement of the chloride by amines (anilines, aliphatic amines) to form 4-aminoquinazolines.[1]

- Mechanism: Addition-Elimination.[1]
- Steric Influence: The 5-methyl group exerts steric pressure on the incoming nucleophile.[1] While this does not prohibit reaction, it may require elevated temperatures or stronger bases compared to the unsubstituted 4-chloroquinazoline.[1]
- Regioselectivity: The C4 position is significantly more reactive than other positions on the ring due to the inductive effect of the adjacent nitrogens (N3 and N1).[1]

Hydrolytic Instability

Like most imidoyl chlorides, this compound is moisture-sensitive.[1] Exposure to atmospheric moisture converts it back to the thermodynamically stable quinazolin-4(3H)-one, releasing HCl gas.[1]

Reaction Equation:

[1]

Part 5: Experimental Protocols

Disclaimer: These protocols are for research purposes only. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Protocol A: Synthesis of 4-Chloro-5-methylquinazoline

- Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube ().
- Reactants: Charge the flask with 5-methylquinazolin-4(3H)-one (1.0 eq) and Phosphorus Oxychloride (, 10.0 eq).
 - Note: acts as both reagent and solvent.[1]
- Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise.
 - Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-mediated degradation.[1]
- Reflux: Heat the mixture to reflux (approx. 106°C) for 3–5 hours. Monitor consumption of starting material by TLC (System: 5% MeOH in DCM).
- Workup (Critical):
 - Cool the mixture to room temperature.
 - Remove excess under reduced pressure (rotary evaporator with a caustic trap).

- Dissolve the residue in anhydrous DCM.[1]
- Pour the organic layer slowly onto crushed ice/saturated with vigorous stirring. Caution: Exothermic hydrolysis of residual .
- Isolation: Separate the organic layer, dry over , filter, and concentrate.
- Purification: Recrystallize from hexane/EtOAc or purify via flash chromatography if necessary.

Protocol B: General Amine Coupling ()

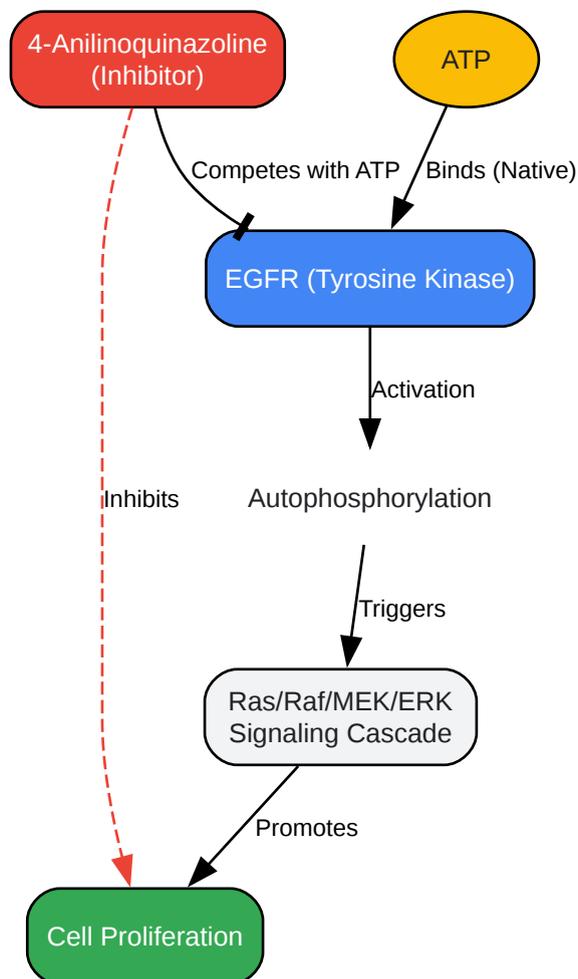
- Solvent: Suspend **4-Chloro-5-methylquinazoline** (1.0 eq) in Isopropanol (iPrOH) or Acetonitrile.
- Nucleophile: Add the target aniline/amine (1.1 eq).[1]
- Conditions: Heat to reflux for 2–6 hours.
- Observation: The product often precipitates as the hydrochloride salt.[1]
- Isolation: Filter the precipitate, wash with cold ether, and dry.[1]

Part 6: Medicinal Chemistry Applications

The 4-anilinoquinazoline scaffold is the pharmacophore for several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1][3] The 5-methyl modification is explored to:

- Alter Conformation: The substituent can twist the N-phenyl ring out of coplanarity, potentially improving selectivity for specific mutant kinases.[1]
- Fill Hydrophobic Pockets: Targeting the "gatekeeper" region or solvent-front regions of the ATP binding site.[1]

Signaling Pathway Context (EGFR)



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Figure 2: Mechanism of action for quinazoline-based kinase inhibitors.[1]

Part 7: Safety & Handling (SDS Summary)

Hazard Classification:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
- Acute Toxicity: Oral (Harmful).[1][4]

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood.

- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]
- Spill Response: Neutralize spills with sodium bicarbonate before cleanup.[1] Do not use water initially as it generates HCl gas.[1]

Part 8: References

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